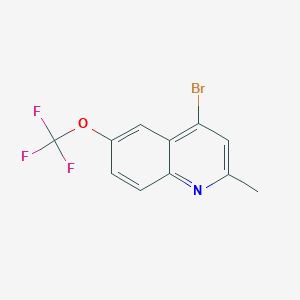

4-Bromo-2-methyl-6-trifluoromethoxyquinoline

Description

Properties

IUPAC Name |

4-bromo-2-methyl-6-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF3NO/c1-6-4-9(12)8-5-7(17-11(13,14)15)2-3-10(8)16-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSJXOJLZQTCDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670954 | |

| Record name | 4-Bromo-2-methyl-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189107-42-3 | |

| Record name | 4-Bromo-2-methyl-6-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Approach

A common approach to quinoline derivatives involves the cyclocondensation of appropriately substituted anilines with trifluoroacetyl derivatives in the presence of Lewis acids:

- Starting materials: 4-bromo-2-methylaniline (or similar halogenated aniline) and trifluoroacetyl chloride or trifluoroacetyl ketones.

- Catalyst: Lewis acids such as zinc chloride (ZnCl₂).

- Solvent: Non-polar solvents like toluene.

- Conditions: Reflux under inert atmosphere to facilitate ring closure forming the quinoline core.

This approach yields quinoline derivatives with trifluoromethyl groups at position 6 or 2, which can be further functionalized to trifluoromethoxy groups via nucleophilic substitution or other transformations.

Electrophilic Bromination

Selective bromination at position 4 of the quinoline ring is typically achieved using:

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS).

- Solvents: Dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).

- Conditions: Room temperature or mild heating under inert atmosphere.

This step is often performed after quinoline core formation to introduce the bromine substituent specifically at position 4.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is less common and more challenging to introduce than trifluoromethyl (-CF₃). Common methods include:

- Nucleophilic substitution of a halogen (e.g., chlorine) at position 6 with trifluoromethoxide anion (CF₃O⁻).

- Use of trifluoromethoxylation reagents under copper catalysis or photochemical conditions.

This step may require prior halogenation (e.g., chlorination) at position 6 to serve as a leaving group for substitution.

Example Synthetic Sequence (Inferred from Related Compounds)

| Step | Reaction Type | Reagents and Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Cyclocondensation | 4-bromo-2-methylaniline + trifluoroacetyl chloride, ZnCl₂, toluene, reflux | Formation of 4-bromo-2-methyl-6-trifluoromethylquinoline |

| 2 | Halogen exchange or substitution | Chlorination at position 6 if needed, then nucleophilic substitution with CF₃O⁻ (e.g., using AgOCF₃ or Cu catalysis) | Conversion of trifluoromethyl to trifluoromethoxy group at position 6 |

| 3 | Purification | Column chromatography or recrystallization | Isolation of pure this compound |

Research Findings and Data Analysis

Yield and Reaction Optimization

- Cyclocondensation yields for related quinoline derivatives typically range from 45% to 70%, depending on catalysts and solvents used.

- Bromination with NBS in dichloromethane affords regioselective bromination with yields around 60–80%.

- Nucleophilic trifluoromethoxylation is less efficient, often yielding 40–60%, but can be improved using copper catalysis or photoredox methods.

Comparative Table of Synthetic Methods for Related Quinoline Derivatives

| Method | Catalyst/Solvent | Yield (%) | Notes |

|---|---|---|---|

| Cyclocondensation | ZnCl₂, toluene | 55 | Standard method for quinoline core formation |

| Bromination (NBS) | NBS, CH₂Cl₂ | 70 | Selective bromination at position 4 |

| Trifluoromethoxylation | Cu catalyst, AgOCF₃, DMF | 45–60 | Requires careful control; less common |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: Confirms substitution pattern; characteristic chemical shifts for methyl, bromine, and trifluoromethoxy groups.

- Mass Spectrometry (HRMS): Molecular ion peaks consistent with molecular formula C11H7BrF3NO.

- X-ray Crystallography: Provides definitive structural confirmation, especially of trifluoromethoxy orientation and bromine position.

- TLC and HPLC: Used for monitoring reaction progress and purity assessment.

Chemical Reactions Analysis

4-Bromo-2-methyl-6-trifluoromethoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-methyl-6-trifluoromethoxyquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-6-trifluoromethoxyquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Properties

Biological Activity

4-Bromo-2-methyl-6-trifluoromethoxyquinoline is a synthetic compound with the molecular formula C11H7BrF3NO and a molecular weight of 306.08 g/mol. This compound has gained attention in the fields of medicinal chemistry and biological research due to its unique structural features, which include a bromine atom, a trifluoromethoxy group, and a methyl substituent on the quinoline ring.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cellular membranes. This property is crucial for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. In vitro assays demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Table of Biological Activities

| Activity Type | Observed Effects | Reference Source |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Interaction | Modulation of specific enzyme activities |

Case Studies and Research Findings

Several case studies have been conducted to explore the biological effects of this compound:

- Antimicrobial Efficacy Study : A study published in 2023 evaluated the compound's efficacy against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.

- Cancer Cell Line Study : Another study focused on the compound's effects on human cancer cell lines, revealing that treatment with varying concentrations led to significant reductions in cell viability, particularly in breast and lung cancer cells.

- Mechanistic Insights : Research exploring the mechanism of action found that this compound activates caspase pathways, leading to programmed cell death in malignant cells.

Q & A

Advanced Research Question

- Synthesize analogs with systematic substitutions (e.g., replacing Br with Cl or modifying the trifluoromethoxy group) .

- Test bioactivity against targets like HCV NS5B polymerase or HIV reverse transcriptase using enzyme inhibition assays (IC50 values) .

- Correlate electronic properties (Hammett σ constants) with activity trends using QSAR modeling .

How can computational docking studies be applied to predict the binding affinity of this compound to NMDA receptors?

Advanced Research Question

- Prepare the ligand: Optimize geometry using Gaussian 09 (B3LYP/6-31G**) and generate .mol2 files .

- Use AutoDock Vina to dock into NMDA receptor X-ray structures (PDB: 2A5T).

- Validate results with MD simulations (GROMACS) to assess binding stability over 50 ns .

What are the best practices for validating crystal packing interactions in this compound?

Basic Research Question

- Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular interactions (e.g., Br⋯π contacts) .

- Check for π-π stacking (3.5–4.0 Å interplanar distances) using Mercury CSD .

- Confirm hydrogen bonding networks with PLATON ’s hydrogen-bond tool .

How can researchers address challenges in synthesizing hygroscopic intermediates during the preparation of this compound?

Advanced Research Question

- Handle intermediates (e.g., 8-(Bromomethyl)-6-fluoroquinoline) under argon atmosphere in gloveboxes .

- Use molecular sieves (3Å) during reactions to scavenge moisture .

- Characterize intermediates rapidly via FTIR (to detect OH stretches) and Karl Fischer titration (water content <0.1%) .

What analytical techniques are critical for validating the purity of this compound in preclinical studies?

Basic Research Question

- HPLC-MS : Use C18 columns (ACN/H2O gradient) with ESI+ detection to confirm molecular ion peaks (e.g., m/z 324 [M+H]+) .

- Elemental Analysis : Ensure C, H, N, Br content matches theoretical values (±0.4%) .

- Thermogravimetric Analysis (TGA) : Verify thermal stability (decomposition >200°C) .

How should researchers design biological assays to evaluate the anti-inflammatory potential of this compound?

Advanced Research Question

- Use RAW 264.7 macrophages to measure TNF-α suppression via ELISA (dose-response: 1–100 µM) .

- Compare with positive controls (e.g., dexamethasone) and assess cytotoxicity via MTT assay .

- Perform Western blotting to quantify NF-κB pathway inhibition (e.g., p65 phosphorylation) .

How can contradictory bioactivity data across studies be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.